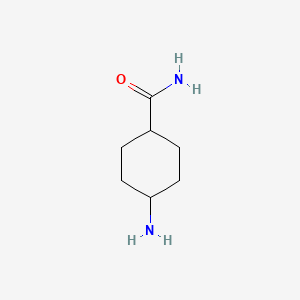

4-Aminocyclohexane-1-carboxamide

Description

Context within Cyclohexane (B81311) Carboxamide Chemistry

Cyclohexane carboxamides represent a significant class of organic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. nih.gov The inherent structural features of the cyclohexane ring, such as its chair and boat conformations, provide a non-planar scaffold that can be strategically utilized to orient substituents in distinct spatial arrangements. The carboxamide functional group, a common feature in many pharmaceuticals, contributes to the molecule's polarity and hydrogen bonding capabilities, which are critical for target binding and pharmacokinetic properties.

The synthesis of 4-aminocyclohexane-1-carboxamide derivatives often begins with the corresponding 4-aminocyclohexane-1-carboxylic acid. A common synthetic route involves the catalytic hydrogenation of p-aminobenzoic acid using a ruthenium on carbon (Ru/C) catalyst under hydrogen pressure. google.comgoogle.com This reaction typically yields a mixture of cis and trans isomers, with the trans isomer often being the desired product for specific biological applications due to its stereochemical properties. google.comgoogle.com The separation of these isomers can be achieved through various methods, including fractional crystallization or selective esterification. google.com Once the desired isomer of 4-aminocyclohexanecarboxylic acid is isolated, it can be converted to the corresponding carboxamide through standard amidation reactions. This typically involves activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an appropriate amine. youtube.com

The chemical properties of this compound are largely dictated by the interplay between the amino and carboxamide functional groups and the cyclohexane core. The basicity of the amino group and the hydrogen bonding capacity of the carboxamide are key determinants of its physicochemical properties and biological interactions.

| Property | Value |

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol |

A table showing the molecular formula and molecular weight of this compound.

Historical Perspectives in Chemical and Biological Investigations of the Aminocyclohexane Framework

The aminocyclohexane framework has a rich history in chemical and biological research, with early investigations focusing on the stereochemical aspects of the cyclohexane ring and the influence of substituent orientation on reactivity and physical properties. The foundational work on the conformational analysis of cyclohexanes by Hassel and Barton in the mid-20th century provided a theoretical framework for understanding the behavior of substituted cyclohexanes, including aminocyclohexane derivatives.

Early biological investigations of aminocyclohexane-containing molecules explored their potential as mimics of natural substrates for enzymes. For instance, aminocyclohexanol derivatives were studied as potential glycosidase inhibitors, where the aminocyclohexane ring serves as a stable mimic of the pyranose ring of carbohydrates. nih.gov These studies highlighted the importance of stereochemistry in biological activity, demonstrating that the relative orientation of the amino and hydroxyl groups on the cyclohexane ring was critical for potent enzyme inhibition. nih.gov

In the realm of drug discovery, the aminocyclohexane scaffold has been incorporated into a variety of therapeutic agents. For example, derivatives of aminocyclohexane have been investigated as modulators of P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells. nih.gov Furthermore, historical research has explored the use of trans-4-aminocyclohexanecarboxylic acid derivatives as substitutes for the anthracycline antibiotics daunorubicin (B1662515) and doxorubicin, aiming to improve their therapeutic index. google.com The development of compounds with an affinity for opioid receptors, such as the μ-opioid receptor and the ORL1-receptor, has also utilized substituted 4-aminocyclohexane derivatives. google.com

Significance of this compound as a Core Structure for Molecular Design

The this compound scaffold is a highly significant core structure in contemporary molecular design, primarily due to its ability to serve as a rigid and tunable platform for the development of potent and selective therapeutic agents. The defined stereochemistry of the cyclohexane ring allows for the precise positioning of substituents, which is crucial for optimizing interactions with biological targets and for conducting detailed structure-activity relationship (SAR) studies.

The utility of this scaffold is exemplified in its use to create compounds with potent and long-lasting effects on the circulatory system. Patents have described novel 4-amino(alkyl)cyclohexane-1-carboxamide compounds that exhibit significant coronary, cerebral, renal, and peripheral blood flow increasing actions, positioning them as potential antihypertensive agents. google.com

The following table presents examples of patented 4-amino(alkyl)cyclohexane-1-carboxamide derivatives and their reported biological activities, illustrating the significance of this scaffold in drug discovery.

| Compound Derivative | Reported Biological Activity |

| trans-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-aminomethylcyclohexanecarboxamide | Potent and long-lasting blood flow-increasing action google.com |

| (+)-trans-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4-(1-aminoethyl)cyclohexanecarboxamide | Potent and long-lasting blood flow-increasing action google.com |

| trans-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4-(1-amino-1-methylethyl)cyclohexanecarboxamide | Potent and long-lasting blood flow-increasing action google.com |

A table showcasing examples of this compound derivatives and their therapeutic potential as described in patent literature.

The adaptability of the this compound scaffold allows for the exploration of diverse chemical space by modifying the substituents on both the amino and carboxamide groups. This versatility, combined with its favorable physicochemical properties, ensures its continued prominence as a privileged scaffold in the design and discovery of new drugs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminocyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPBBKMADGQOBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856758-75-3 | |

| Record name | 4-aminocyclohexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminocyclohexane 1 Carboxamide and Its Precursors

Catalytic Hydrogenation Approaches to Aminocyclohexane Carboxylic Acids

The foundational precursor, 4-aminocyclohexanecarboxylic acid, is commonly synthesized via the catalytic hydrogenation of an aromatic starting material, typically p-aminobenzoic acid. prepchem.comgoogle.com This process reduces the aromatic benzene (B151609) ring to a saturated cyclohexane (B81311) ring. It is also feasible to start from 4-nitrobenzoic acid, as the hydrogenation conditions will concurrently reduce the nitro group to an amine. prepchem.comgoogle.com The reaction is performed under hydrogen pressure in the presence of a metal catalyst. google.comgoogle.com

A significant challenge in the hydrogenation of p-aminobenzoic acid is controlling the stereochemical outcome to produce the desired cis or trans isomer of 4-aminocyclohexanecarboxylic acid. The ratio of these isomers is highly dependent on the reaction conditions. Research has shown that a one-pot process under basic conditions can achieve a high trans:cis ratio, which is often desirable for pharmaceutical applications. google.comgoogle.com For instance, conducting the reaction in an aqueous sodium hydroxide (B78521) solution at elevated temperature and pressure can yield a product with a trans isomer content greater than 75%. google.comgoogle.com In one specific example, using a Ruthenium on Carbon (Ru/C) catalyst in 10% NaOH at 100°C and 15 bar of hydrogen pressure resulted in a cis:trans ratio of 1:4.6. google.comgoogle.com Conversely, other catalytic systems, such as Ruthenium or Rhodium on an alumina (B75360) support, have been reported to produce a nearly 1:1 mixture of cis and trans isomers. google.com The ability to direct the synthesis towards the trans isomer is valuable as it circumvents the need for post-synthesis separation or isomerization steps, which are often complex. google.com

Table 1: Influence of Reaction Conditions on Isomer Ratios This table is interactive. Click on the headers to sort.

| Catalyst | Solvent/Base | Temperature (°C) | Pressure (bar) | Resulting cis:trans Ratio | Reference |

|---|---|---|---|---|---|

| 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 1:4.6 | google.com, google.com |

| Ru on Al2O3 | Not Specified | Not Specified | Not Specified | ~1:1 | google.com |

| Rh on Al2O3 | Not Specified | Not Specified | Not Specified | ~1:1 | google.com |

The choice of catalyst is paramount in the hydrogenation of p-aminobenzoic acid. This reaction falls under the category of heterogeneous catalysis, where the catalyst (a solid) and the reactants (in a liquid or gaseous phase) exist in different phases. rsc.org Several metal-based catalysts have been effectively employed.

Ruthenium on Carbon (Ru/C): This is a highly effective catalyst, particularly for producing a high ratio of the trans isomer when used in a basic medium. google.comgoogle.com A typical catalyst loading is between 15% and 60% by weight relative to the starting material. google.com

Platinum Oxide (PtO₂): Also known as Adams' catalyst, freshly prepared platinum oxide can be used to hydrogenate p-aminobenzoic acid in water, yielding a mixture of cis and trans isomers. prepchem.com

Raney Nickel: This catalyst has also been reported for the hydrogenation of aminobenzoic acid. google.comgoogle.com However, some processes aim to avoid Raney Nickel due to potential disadvantages, leading to the development of alternative catalysts like Ruthenium-based systems. google.com

The catalyst can often be filtered and potentially reused, although its performance in subsequent reactions may vary depending on the work-up and purification methods employed. google.com

Multi-step Organic Synthesis Pathways to the 4-Aminocyclohexane-1-carboxamide Core

The conversion of 4-aminocyclohexanecarboxylic acid into the target compound, this compound, requires the formation of an amide bond. This is a fundamental transformation in organic chemistry, typically proceeding through the activation of the carboxylic acid group followed by a reaction with an amine source, in this case, ammonia (B1221849).

A common strategy involves converting the carboxylic acid into a more reactive species. This can be achieved by:

Formation of an Acyl Halide: The carboxylic acid can be treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride. This highly electrophilic intermediate readily reacts with ammonia to form the primary amide.

Use of Coupling Agents: A wide array of coupling agents are used to facilitate amide bond formation directly from the carboxylic acid, avoiding the isolation of harsh intermediates. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), commonly used in solid-phase peptide synthesis, are effective for this purpose. nih.gov These reagents activate the carboxyl group in situ, allowing for efficient reaction with an amine.

During these steps, the amino group on the cyclohexane ring must often be protected to prevent it from reacting with the activated carboxyl group of another molecule. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which can be added before the amidation reaction and removed afterward. google.com

Enzymatic Synthesis and Biocatalytic Routes for Aminocyclohexane Derivatives

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, often providing high selectivity under mild conditions. nih.gov

Enzymes, particularly from the hydrolase class (e.g., lipases, aminoacylases), are capable of catalyzing the formation of amide bonds. nih.gov These ATP-independent enzymes can activate carboxylic acids through the formation of a transient acyl-enzyme intermediate. nih.gov This activated species can then react with an amine nucleophile to form the amide. This approach could be applied to the synthesis of this compound from its corresponding acid and ammonia.

Furthermore, enzymatic strategies can be employed for the kinetic resolution of cis/trans isomer mixtures of aminocyclohexane derivatives. An enzyme might selectively catalyze a reaction—such as hydrolysis of an ester or formation of an amide—on only one of the isomers, allowing the unreacted isomer to be separated easily. A recently developed pathway involving ester-amide interconversion presents another strategy where enzymes can catalyze amide formation through an esterification-aminolysis cascade, potentially broadening the scope of applicable substrates. nih.gov

Solid-Phase Synthesis Techniques Utilizing 4-Aminocyclohexane Carboxylic Acid Derivatives

4-Aminocyclohexanecarboxylic acid is a valuable building block in the construction of larger, more complex molecules, particularly in the field of medicinal chemistry and peptidomimetics using solid-phase synthesis. researchgate.netpurdue.edu In this technique, the molecule is first anchored to a solid polymer support, or resin. nih.gov

The process typically involves:

Anchoring: The carboxylic acid function of N-protected 4-aminocyclohexanecarboxylic acid is attached to a resin, such as a Wang or Rink amide resin, using standard coupling protocols. researchgate.net

Deprotection: The protecting group on the 4-amino position is removed.

Elongation: The now-free amino group can act as a nucleophile, allowing for the sequential addition of other amino acids or chemical moieties to build a larger structure. nih.gov

This methodology allows for the efficient, stepwise construction of libraries of compounds for drug discovery, where the aminocyclohexane core provides a rigid scaffold to orient attached functional groups in a specific three-dimensional arrangement. researchgate.net

Green Chemistry and Sustainable Synthesis Considerations in Amide Formation

The synthesis of amides is a cornerstone of organic and medicinal chemistry. ucl.ac.uk However, conventional methods for creating the amide bond in molecules like this compound often rely on stoichiometric activating reagents. ucl.ac.uk Common coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) generate significant quantities of byproducts that are difficult to separate and contribute to a high Process Mass Intensity (PMI), a key metric in green chemistry that measures the ratio of raw material inputs to the final product weight. ucl.ac.uk Furthermore, these reactions are frequently conducted in hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2). ucl.ac.uk

In response to these drawbacks, research has shifted towards more sustainable and efficient catalytic methods for direct amide formation from carboxylic acids and amines. ucl.ac.uk These approaches aim to minimize waste, avoid hazardous materials, and reduce energy consumption.

Catalytic Direct Amidation:

A primary goal of green amide synthesis is the direct condensation of a carboxylic acid and an amine, with water as the sole byproduct. While this reaction is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt, various catalysts have been developed to facilitate the transformation under milder conditions than the high temperatures (typically above 160 °C) required for uncatalyzed thermal condensation. youtube.com

Lewis acids such as boric acid and various titanium and zirconium compounds have shown promise as catalysts. youtube.com Boric acid, in particular, is an inexpensive and low-toxicity catalyst that can promote amidation, although it often requires azeotropic removal of water. youtube.com More advanced catalyst systems, including those based on hafnium, can enable amide formation even at room temperature, though they may require dehydrating agents like molecular sieves. youtube.com These catalytic methods represent a significant improvement in atom economy over traditional coupling protocols.

Enzymatic Synthesis:

Biocatalysis offers one of the most sustainable routes for amide bond formation. nih.govrsc.org Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can effectively catalyze the direct amidation of carboxylic acids and amines with high efficiency and selectivity. nih.gov These enzymatic reactions proceed under mild conditions, often in greener and safer solvents like cyclopentyl methyl ether (CPME), which is considered a superior alternative to traditional organic solvents. nih.gov A key advantage of this method is the high purity of the resulting amides, often eliminating the need for extensive purification steps and further reducing waste. nih.gov The enzyme itself is biodegradable and can be immobilized and reused, aligning perfectly with the principles of sustainable chemistry.

Solvent Choice and Reaction Conditions:

The choice of solvent is critical from a green chemistry perspective. While traditional amide syntheses have heavily featured solvents like DMF and CH2Cl2, a significant green objective is to replace them with more benign alternatives. ucl.ac.uk Water is the ideal green solvent, and methods for direct amidation in water are being developed. researchgate.net For reactions where an organic solvent is necessary, alternatives such as cymene or CPME are preferred due to their lower toxicity, biodegradability, and safer handling profiles. nih.govwhiterose.ac.uk

The table below summarizes and compares various approaches to amide bond formation from a green chemistry standpoint, with specific relevance to the synthesis of this compound from its corresponding carboxylic acid precursor.

| Method | Typical Reagents/Catalysts | Typical Solvents | Key Green Advantages | Primary Waste Products |

| Traditional Coupling | EDC, HATU, T3P | DMF, CH₂Cl₂ | High reaction efficiency for complex substrates. | Stoichiometric urea (B33335) or phosphonic acid byproducts. |

| Catalytic Direct Amidation | Boric Acid, Titanium Alkoxides | Toluene, Xylene | High atom economy, avoids stoichiometric activators. | Water |

| Enzymatic Amidation | Candida antarctica lipase B (CALB) | Cyclopentyl methyl ether (CPME), Toluene | Mild reaction conditions, high selectivity, biodegradable catalyst, green solvents. nih.gov | Water |

| Catalyst-Free Amidation in Water | None | Water | Eliminates catalyst and organic solvents, ultimate green solvent. researchgate.net | Water |

By adopting these green and sustainable considerations, the synthesis of this compound can be achieved with a significantly reduced environmental footprint, aligning with the modern imperatives of the chemical and pharmaceutical industries.

Stereochemical Aspects and Isomerism in 4 Aminocyclohexane 1 Carboxamide Research

Cis/Trans Isomerism and Conformer Analysis of the Cyclohexane (B81311) Ring

The cyclohexane ring of 4-aminocyclohexane-1-carboxamide is not planar but exists in various chair and boat conformations to minimize steric strain. The substituents—the amino group and the carboxamide group—can be oriented in two distinct spatial arrangements relative to the ring, leading to cis and trans isomers. libretexts.orgkhanacademy.org

In the cis isomer, both the amino and carboxamide groups are on the same side of the cyclohexane ring. In the trans isomer, they are on opposite sides. libretexts.org These geometric isomers are distinct compounds with different physical and chemical properties. The relative stability of these isomers is influenced by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable, and the substituents prefer to occupy the equatorial positions to minimize steric hindrance.

For instance, in trans-4-aminocyclohexane-1-carboxamide, both bulky groups can occupy equatorial positions in the chair conformation, leading to a more stable structure. In contrast, the cis isomer will have one substituent in an axial position and one in an equatorial position, resulting in greater steric strain. This inherent stability difference is often exploited in the synthesis and separation of these isomers.

Stereoselective Synthesis and Isomer Separation Techniques

The controlled synthesis of a specific stereoisomer, known as stereoselective synthesis, is a significant focus in the chemistry of this compound. rsc.orgnih.gov Researchers have developed various methods to synthesize the desired trans isomer preferentially, as it is often the biologically active form.

One common strategy involves the hydrogenation of p-aminobenzoic acid. It has been found that direct conversion can yield a trans product ratio of greater than 75%. google.com Another approach involves the isomerization of a mixture of cis and trans isomers. For example, heating a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid with sodium hydroxide (B78521) can shift the equilibrium towards the more stable trans isomer. google.com

Once a mixture of isomers is obtained, separation is crucial. Several techniques are employed for this purpose:

Selective Crystallization: This method takes advantage of the different solubilities and crystal packing properties of the cis and trans isomers. For example, amino group-protected derivatives of trans-4-aminocyclohexanecarboxylic acid exhibit better crystallinity than their cis counterparts, allowing for efficient separation. google.com A method for separating trans-4-aminomethylcyclohexane carboxylic acid from the cis-isomer involves selective crystallization from water at temperatures between 0°C and 21.5°C. google.com

Esterification: The carboxylic acid group of the isomers can be converted into esters, a process known as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com The resulting diastereomeric esters can then be separated by techniques such as chromatography. High-performance liquid chromatography (HPLC) methods have been developed for the separation of cis and trans isomers of 4-aminocyclohexylacetic acid and their corresponding ethyl esters after derivatization. researchgate.net

| Separation Technique | Principle | Example Application |

| Selective Crystallization | Differences in solubility and crystal lattice energy between isomers. | Separation of trans-4-aminomethylcyclohexane carboxylic acid from its cis-isomer by crystallization from water. google.com |

| Esterification followed by Chromatography | Conversion of isomers into diastereomeric esters with different physical properties, allowing for separation by chromatography. | HPLC separation of derivatized cis and trans isomers of 4-aminocyclohexylacetic acid ethyl esters. researchgate.net |

Impact of Stereochemistry on Molecular Recognition and Biological Activity of this compound Derivatives

The precise three-dimensional structure of this compound derivatives is paramount for their interaction with biological targets, a concept known as molecular recognition. beilstein-journals.orgnih.govnih.gov The cis and trans isomers, having different spatial arrangements of the amino and carboxamide groups, will bind to receptors and enzymes with varying affinities and efficacies.

This difference in binding is a cornerstone of their biological activity. Often, only one stereoisomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. For instance, trans-4-aminocyclohexanecarboxylic acid and its amino-protected derivatives are useful as intermediates for pharmaceuticals, such as dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of diabetes. google.com

The principles of molecular recognition are driven by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. nih.gov The specific orientation of the functional groups in the trans isomer of this compound derivatives allows for optimal interactions with the active site of its target protein, leading to a stable complex and eliciting a biological response.

Chiral Resolution and Asymmetric Induction in Synthetic Pathways

Beyond cis and trans isomerism, the presence of chiral centers in derivatives of this compound introduces another layer of stereochemical complexity. Chiral resolution refers to the separation of a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. This can be achieved through various methods, including the use of chiral resolving agents or chiral chromatography. researchgate.net

Asymmetric induction, on the other hand, is a strategy in chemical synthesis that aims to preferentially create one enantiomer over the other. youtube.compharm.or.jp This is often accomplished by using a chiral auxiliary or a chiral catalyst that influences the stereochemical outcome of a reaction. nih.gov While the parent this compound is achiral, the introduction of substituents can create chiral centers, making these techniques relevant. For example, chemoenzymatic strategies have been developed for the asymmetric synthesis of related chiral benzoxazine (B1645224) derivatives. nih.gov

The goal of asymmetric synthesis is to produce a single, desired enantiomer in high yield, which is crucial for the development of stereochemically pure pharmaceuticals. The ability to control the stereochemistry at multiple centers is a continuing challenge and an active area of research. pharm.or.jp

Computational and Conformational Studies of 4 Aminocyclohexane 1 Carboxamide and Its Analogs

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between atoms, MD can map out the "conformational landscape" of a molecule, revealing its most stable conformations and the energy barriers between them. nih.gov For 4-Aminocyclohexane-1-carboxamide, a 1,4-disubstituted cyclohexane (B81311) derivative, the primary conformations of interest are the chair forms. researchgate.netlibretexts.org

The two main isomers, cis and trans, exhibit distinct conformational preferences. In the cis isomer, one substituent is in an axial position and the other is equatorial. A ring-flip results in an equivalent conformation in terms of energy. youtube.com In the trans isomer, both substituents can be either axial (diaxial) or equatorial (diequatorial). The diequatorial conformation is generally much more stable due to the avoidance of 1,3-diaxial interactions, which cause significant steric strain. libretexts.org

MD simulations can provide detailed insights into the populations of these conformers and the dynamics of their interconversion. By running simulations for nanoseconds or even microseconds, researchers can observe the molecule exploring its conformational space, providing a statistical understanding of its structural preferences.

Table 1: Illustrative Conformational Energy Profile of trans-4-Aminocyclohexane-1-carboxamide

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Chair 1 (Stable) | Amino (equatorial), Carboxamide (equatorial) | 0.0 | >99 |

| Chair 2 (Unstable) | Amino (axial), Carboxamide (axial) | > 4.0 | <1 |

Note: This table provides hypothetical data to illustrate the expected energy differences based on established principles of conformational analysis. Actual values would be determined through specific quantum chemical calculations.

The surrounding solvent can significantly influence the conformational equilibrium of a molecule. nih.govmdpi.com The polarity of the solvent plays a critical role; polar solvents can stabilize conformations with larger dipole moments or those that can form hydrogen bonds with the solvent molecules. researchgate.netrsc.org

For this compound, which has both a hydrogen-bond-donating amino group and a hydrogen-bond-donating and -accepting carboxamide group, the choice of solvent is particularly important. In a non-polar solvent, intramolecular hydrogen bonding between the amino and carboxamide groups might be favored in certain conformations. In a polar protic solvent like water, these groups will preferentially form hydrogen bonds with the solvent, which can alter the relative stability of the axial and equatorial conformers. MD simulations in explicit solvent are essential to capture these complex interactions and accurately predict the conformational diversity in different environments. researchgate.net

Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Electronic Structure and Stability

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a more accurate description of the electronic structure and energy of a molecule compared to the classical mechanics used in MD. nih.gov These methods are often used to calculate the relative energies of different conformers with high precision. nih.gov

For this compound, DFT calculations can be used to:

Optimize the geometry of the various chair and boat conformations.

Calculate the energy difference between the equatorial and axial conformers of both the cis and trans isomers. libretexts.org

Determine the rotational barriers of the carboxamide group.

Analyze the electronic properties, such as the molecular electrostatic potential, which can indicate regions of the molecule likely to engage in interactions with other molecules.

These high-level calculations provide the foundational data for developing more efficient models, such as the force fields used in MD simulations.

Force Field Development and Refinement for Aminocyclohexane Derivatives

The accuracy of MD simulations is highly dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. nih.govnih.gov Standard force fields like CHARMM and AMBER are well-parameterized for common biomolecules like proteins and nucleic acids. nih.govyoutube.com However, for novel or non-standard molecules like this compound, existing parameters may not be adequate. researchgate.net

Developing and refining force field parameters for aminocyclohexane derivatives involves a multi-step process:

Quantum Mechanical Calculations: High-level QM calculations are performed on the molecule and its fragments to obtain data on bond lengths, angles, dihedral angles, and partial atomic charges. researchgate.net

Parameter Fitting: The force field parameters are then adjusted to reproduce the QM data as closely as possible. This often involves fitting to the energies of different conformations and the barriers to rotation.

Validation: The new force field is tested by running simulations and comparing the results to available experimental data or more extensive QM calculations. youtube.com

The development of accurate force fields is crucial for obtaining reliable results from MD simulations of these compounds. researchgate.net

Conformational Restriction Analysis within Cyclic Amino Acid Derivatives

Cyclic amino acid derivatives, such as this compound, are of great interest in medicinal chemistry because their cyclic nature restricts their conformational flexibility. magtech.com.cnbohrium.com This pre-organization can lead to higher binding affinity and selectivity for a biological target, as less conformational entropy is lost upon binding. nih.govnih.gov

The cyclohexane ring in this compound significantly limits the possible backbone torsion angles compared to a linear amino acid. acs.org Computational analysis helps to quantify this restriction by mapping the allowed regions of the conformational space. This analysis is essential for designing peptidomimetics, where these cyclic structures are incorporated into peptides to induce specific secondary structures like turns or helices. nih.gov

In Silico Predictive Modeling for Molecular Interactions (e.g., Docking, Binding Affinity)

In silico predictive modeling encompasses a range of computational techniques to predict how a molecule will interact with a biological target, such as a protein receptor. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.govekb.egekb.eg For analogs of this compound, docking studies can be used to generate hypotheses about how they might bind to a specific target, identifying key interactions like hydrogen bonds and hydrophobic contacts. researchgate.net

Binding Affinity Prediction: After docking, various scoring functions or more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to estimate the binding affinity (e.g., Kd or ΔGbind). nih.govacellera.com These predictions help in prioritizing which analogs are most likely to be potent binders and thus warrant synthesis and experimental testing. nih.gov

These predictive models are powerful tools in the early stages of drug discovery, enabling the rational design of new molecules with improved biological activity. nih.gov

Table 2: Illustrative Molecular Docking Results for a this compound Analog

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase X | -8.5 | Asp145 | Hydrogen Bond (with amino group) |

| Phe80 | Pi-Pi Stacking (with cyclohexane ring) | ||

| Leu22 | Hydrophobic (with cyclohexane ring) | ||

| Protease Y | -7.2 | Gly101 | Hydrogen Bond (with carboxamide) |

| Val120 | Hydrophobic (with cyclohexane ring) |

Note: This table presents hypothetical data to illustrate the kind of information obtained from molecular docking studies.

Chemical Reactivity and Derivatization Strategies for the 4 Aminocyclohexane 1 Carboxamide Scaffold

Reactions Involving the Amino Group (e.g., Substitution, Amidation, Protection)

The primary amino group at the C-4 position is a key site for functionalization due to its nucleophilic nature. Common reactions involve acylation, alkylation, and the strategic use of protecting groups, which is fundamental in multi-step syntheses.

Substitution and Amidation: The amino group readily undergoes nucleophilic attack on electrophilic carbons. Acylation, a common transformation, involves reaction with acid chlorides or anhydrides to form a new amide bond. For instance, reaction with acetyl chloride in the presence of a base would yield N-(4-carbamoylcyclohexyl)acetamide. This type of amidation is a cornerstone of peptide synthesis, allowing the molecule to be integrated into peptide chains.

Protection Strategies: In complex syntheses, particularly in peptide chemistry, the amino group must be reversibly protected to prevent unwanted side reactions. masterorganicchemistry.com Carbamate-based protecting groups are widely used due to their stability and well-established deprotection conditions. masterorganicchemistry.com Two of the most common are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.

Boc Protection: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base like sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org The Boc group is stable under basic and nucleophilic conditions but is easily removed with strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. wikipedia.org

Cbz Protection: The Cbz group is typically installed using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction). total-synthesis.com Unlike the acid-labile Boc group, the Cbz group is cleaved by catalytic hydrogenation (e.g., H₂ over Pd/C), a mild and orthogonal deprotection method that leaves acid-sensitive groups intact. masterorganicchemistry.comtotal-synthesis.com

These protection strategies are crucial for selectively modifying other parts of the molecule, such as the carboxamide group or for building larger structures. organic-chemistry.orgtotal-synthesis.com

| Reaction Type | Reagent(s) | Conditions | Product Type | Key Features |

| Acylation | Acid Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine, Triethylamine) | N-Acyl derivative | Forms a stable amide linkage. |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, DMAP) | N-Boc protected amine | Stable to base; removed with strong acid (e.g., TFA). organic-chemistry.orgwikipedia.org |

| Cbz Protection | Benzyl Chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃) | N-Cbz protected amine | Stable to acid/base; removed by hydrogenation. masterorganicchemistry.comtotal-synthesis.com |

Reactions Involving the Carboxamide Group (e.g., N-Alkylation, Hydrolysis)

The primary carboxamide is generally less reactive than the amino group. However, it can undergo specific transformations, such as hydrolysis to the corresponding carboxylic acid or N-alkylation under certain conditions.

Hydrolysis: The carboxamide can be hydrolyzed to 4-aminocyclohexane-1-carboxylic acid. This reaction typically requires harsh conditions, such as prolonged heating in a strong aqueous acid (e.g., HCl) or base (e.g., NaOH). libretexts.orgpressbooks.pubmasterorganicchemistry.com

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. The final step involves protonation of the resulting amine, driving the equilibrium towards the products. masterorganicchemistry.comkhanacademy.org

Base-promoted hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.orgpressbooks.pub This process is generally more difficult as the amide anion (⁻NH₂) is a poor leaving group. pressbooks.pub

N-Alkylation: While direct N-alkylation of primary amides can be challenging, modern catalytic methods have been developed. For example, the N-alkylation of amides with alcohols can be achieved using various catalysts, generating water as the only byproduct. rsc.org This provides a green and efficient route to secondary or tertiary amides. Such a reaction on 4-aminocyclohexane-1-carboxamide (after protecting the primary amine) would yield N-alkyl-4-(protected-amino)cyclohexane-1-carboxamides.

| Reaction Type | Reagent(s) | Conditions | Product | Notes |

| Acid Hydrolysis | Strong Acid (e.g., aq. HCl) | Heat | 4-Aminocyclohexane-1-carboxylic acid | Protonation of the leaving amine drives the reaction. masterorganicchemistry.comkhanacademy.org |

| Basic Hydrolysis | Strong Base (e.g., aq. NaOH) | Heat | 4-Aminocyclohexane-1-carboxylate | Generally requires harsher conditions than acid hydrolysis. libretexts.orgpressbooks.pub |

| N-Alkylation | Alcohol (R-OH) | Catalyst (e.g., transition metal complex) | N-Alkyl-4-aminocyclohexane-1-carboxamide | Requires prior protection of the C4-amino group. rsc.org |

Modifications and Functionalization of the Cyclohexane (B81311) Ring

The cyclohexane ring itself, while generally stable, can be a target for modification. The reactivity and stereochemical outcome of such reactions are heavily influenced by the chair conformation of the ring and the steric and electronic effects of the existing amino and carboxamide substituents. nih.govyoutube.com For instance, the bulky substituents may favor an equatorial position, influencing the approach of reagents to specific axial or equatorial hydrogens. nih.gov While specific examples for the this compound scaffold are not prevalent in the literature, general principles of cycloalkane chemistry can be applied. Potential modifications could include radical halogenation or oxidation at positions remote from the existing functional groups, although selectivity might be a significant challenge. A more common strategy involves starting with a pre-functionalized cyclohexane ring, such as 4-oxocyclohexanecarboxylic acid, and then introducing the amino group, as this offers better control over the placement of substituents. pharmacompass.com

Strategic Incorporation into Complex Molecular Architectures (e.g., Heterocycles, Peptides)

The bifunctional nature of this compound makes it a valuable building block for constructing larger, more complex molecules, including peptides and heterocyclic systems.

Peptide Scaffolds: By protecting the amino group and activating the carboxamide (or, more commonly, by hydrolyzing the carboxamide to the carboxylic acid first), the molecule can be used as a non-natural amino acid in peptide synthesis. nih.govfrontiersin.orgresearchgate.net Its rigid cyclohexane core can act as a conformational constraint, locking a portion of a peptide backbone into a specific geometry. This is a widely used strategy in medicinal chemistry to enhance binding affinity, selectivity, and metabolic stability of peptide-based drugs. The related compound, 1-aminocyclohexane-1-carboxylic acid (Ac₆c), has been studied for its ability to stabilize β-helical motifs in synthetic protein nanostructures.

Heterocycle Synthesis: The amino and carboxamide groups can be utilized as reactive handles to construct fused heterocyclic rings. For example, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of bicyclic systems. nih.govijrpr.comresearchgate.net An intramolecular reaction, perhaps following modification of one of the functional groups, could also be envisioned to form a bicyclic structure. This approach is a powerful tool in drug discovery, as fused heterocyclic scaffolds are common motifs in biologically active molecules. ijrpr.comresearchgate.net

Applications of 4 Aminocyclohexane 1 Carboxamide As a Versatile Building Block and Scaffold

In Medicinal Chemistry Design and Lead Compound Development

The rigid cyclohexane (B81311) core of 4-aminocyclohexane-1-carboxamide serves as a valuable scaffold for the spatial arrangement of pharmacophoric groups, facilitating precise interactions with biological targets. This has led to its use in the design of enzyme inhibitors and receptor modulators, as well as its integration into more complex, biologically active scaffolds.

Design of Enzyme Inhibitors (e.g., PLpro, sEH)

The development of inhibitors for viral and endogenous enzymes is a critical area of medicinal chemistry. This compound has been explored as a component in the design of such inhibitors.

Papain-like Protease (PLpro) Inhibitors : PLpro is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a key target for antiviral drug development. nih.gov The enzyme's role extends to suppressing the host's innate immune response by removing ubiquitin and interferon-stimulated gene product 15 (ISG15) from host proteins. nih.gov The design of noncovalent inhibitors is a major strategy against SARS-CoV-2 PLpro. nih.gov While specific examples detailing the direct incorporation of this compound into PLpro inhibitors are not prevalent in the provided context, the general principles of designing inhibitors for this class of enzyme often involve scaffolds that can present functional groups in a specific three-dimensional orientation to interact with the enzyme's active site. The cyclohexane framework is well-suited for this purpose.

Soluble Epoxide Hydrolase (sEH) Inhibitors : Soluble epoxide hydrolase is an enzyme involved in the metabolism of signaling lipids. Its inhibition has been pursued for the treatment of inflammation and hypertension. Research in this area has led to the development of potent and selective sEH inhibitors. While the direct use of this compound is not explicitly detailed, the structurally related 4-aminocyclohexane-1-carboxylic acid serves as a foundational structure for building blocks in medicinal chemistry.

Development of Receptor Modulators and Ligands

The ability to influence the activity of cellular receptors is fundamental to the action of many therapeutic agents. The cyclohexane ring system is a common feature in molecules designed to interact with various receptors.

AMPA Receptor Modulators : Positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are of interest for their potential to enhance synaptic plasticity, a key process in learning and memory. nih.gov These modulators bind to a site at the dimer interface of the receptor's ligand-binding domain. nih.gov The development of such modulators, often referred to as "ampakines," involves the creation of molecules that can fit into and interact with this specific binding pocket.

Integrin Receptor Ligands : Integrins are cell adhesion receptors involved in a wide array of physiological and pathological processes, including inflammation and cancer. nih.gov The α4β1 integrin is a particularly important target. nih.gov Peptidomimetics designed to target this receptor often incorporate rigid scaffolds to mimic the bioactive conformation of natural peptide ligands. For instance, new cyclopeptidomimetics based on a 4-aminoproline scaffold have been designed as potential modulators of α4β1 integrin. nih.gov

Integration into Biologically Active Scaffolds (e.g., Quinoxaline (B1680401), N-Phenylquinoneimine)

The versatility of this compound extends to its use as a foundational element in the synthesis of more complex heterocyclic systems with established biological activity.

Quinoxaline Scaffolds : The quinoxaline ring system is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The amino and carboxamide functionalities of this compound can be utilized in cyclocondensation reactions to form quinoxaline derivatives.

N-Phenylquinoneimine Scaffolds : N-Phenylquinoneimines are another class of compounds with potential biological applications. The primary amine of this compound can serve as a key nucleophile in the synthesis of these structures, allowing for the introduction of the conformationally defined cyclohexane moiety into the final molecule.

In Peptide Synthesis and Peptidomimetics

Peptides and their mimetics are of great interest in drug discovery due to their high potency and selectivity. However, their therapeutic potential is often limited by poor metabolic stability and low oral bioavailability. The incorporation of non-natural amino acids and scaffolds like this compound can address these limitations.

Introduction of Conformational Constraints in Peptidic Structures

Introducing conformational rigidity into a peptide backbone can pre-organize it into a bioactive conformation, leading to enhanced binding affinity for its target. The cyclic nature of this compound makes it an excellent tool for this purpose.

The incorporation of cyclic amino acids, such as 1-aminocyclohexane-1-carboxylic acid, a close analog of this compound, has been shown to induce specific secondary structures in peptides. unibo.it For example, it is known to favor a trans conformation around the preceding peptide bond. unibo.it The use of such conformationally constrained peptidomimetics is a key strategy in the development of 3-D pharmacophores for peptide-based drug candidates. nih.gov By restricting the available conformational space, it is possible to design peptides with improved properties, such as enhanced resistance to enzymatic degradation.

Development of Synthetic Antimicrobial Peptides (AMPs)

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Synthetic antimicrobial peptides (AMPs) represent a promising class of therapeutics. The incorporation of non-proteinogenic amino acids is a common strategy to enhance the stability and activity of AMPs.

For instance, a synthetic AMP incorporating 1-aminocyclohexane carboxylic acid exhibited in vitro inhibitory activity against several drug-resistant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, at concentrations ranging from 10.9 to 43 μM. nih.gov Spectroscopic studies indicated that this AMP interacts with bacterial membrane models, suggesting a membrane-disruptive mechanism of action. nih.gov The use of cyclic amino acids can influence the peptide's conformation upon binding to bacterial membranes, which is often crucial for its antimicrobial activity. nih.gov

In Bioconjugation Strategies for Molecular Labeling and Delivery Systems

The utility of a chemical compound in bioconjugation hinges on its ability to covalently link to biomolecules such as proteins, peptides, or nucleic acids. This process is fundamental for creating molecular probes, targeted drug delivery systems, and diagnostic agents. Typically, bifunctional molecules possessing reactive functional groups are employed for these strategies.

While this compound possesses both an amine (-NH2) and a carboxamide (-C(O)NH2) group, which are common functionalities in organic chemistry, a detailed survey of scientific literature did not yield specific examples or research studies where this compound is used as a linker or scaffold in bioconjugation. General bioconjugation strategies often involve the reaction of primary amines with activated esters or other electrophilic reagents to form stable amide bonds. Theoretically, the primary amine of this compound could serve as a nucleophilic handle for such reactions. However, no specific research data or protocols involving this particular compound for molecular labeling or in delivery systems were found.

The existing literature on bioconjugation describes a wide array of other linkers and scaffolds, but this compound is not prominently featured among them.

In Material Science Research and Polymer Development

In material science, bifunctional or polyfunctional monomers are essential for the synthesis of polymers. The properties of the resulting polymer are dictated by the structure and functionality of the monomeric units. Polyamides, for instance, are formed from the condensation reaction of diamines and dicarboxylic acids.

This compound contains both an amine and an amide group. The presence of the amine group suggests potential for its incorporation into polymer chains. For example, it could theoretically react with dicarboxylic acids or their derivatives to form a polyamide. The cyclohexane ring would introduce a non-aromatic, cyclic structure into the polymer backbone, which could influence properties such as rigidity, thermal stability, and solubility.

However, a thorough search of scientific and material science databases did not reveal any studies where this compound is explicitly used as a monomer in polymer development. Research in polyamide synthesis often utilizes other cyclohexane derivatives, such as 1,4-cyclohexanedicarboxylic acid or diamines derived from cyclohexane, but not this compound specifically. Consequently, there is no available data on the properties or performance of polymers derived from this compound.

Data Tables

Due to the lack of specific research findings on the applications of this compound in bioconjugation and material science, no data tables containing detailed research findings can be provided.

Structure Activity Relationship Sar Studies on 4 Aminocyclohexane 1 Carboxamide Derivatives

Elucidation of Structural Determinants for Biological Activity

The primary amino group is a potential hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a target protein, such as a carboxylate group of an aspartate or glutamate (B1630785) residue. The carboxamide group, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, can also engage in multiple hydrogen bonding interactions, further anchoring the molecule in a binding site.

Influence of Substituent Position and Nature on Molecular Recognition and Efficacy

For instance, alkylation of the primary amino group could alter its hydrogen bonding capacity and introduce steric bulk, which may either enhance or diminish binding affinity depending on the topology of the target's binding site. A patent for 4-amino(alkyl)cyclohexane-1-carboxamide compounds suggests that such modifications are relevant for their observed biological effects, which include increasing blood flow and potential therapeutic applications in asthma. google.com

Similarly, substitution on the nitrogen of the carboxamide group or on the cyclohexane (B81311) ring itself would introduce further structural diversity. The strategic placement of substituents can be used to probe the steric and electronic requirements of the binding site, leading to the development of more potent and selective compounds.

To illustrate the potential impact of substitutions, a hypothetical data table is presented below, showcasing how different modifications might influence biological activity, represented as the half-maximal inhibitory concentration (IC50).

| Compound | R1 (on Amino Group) | R2 (on Carboxamide Nitrogen) | IC50 (nM) |

| 1 | H | H | 500 |

| 2 | Methyl | H | 250 |

| 3 | Ethyl | H | 400 |

| 4 | H | Methyl | 300 |

| 5 | H | Phenyl | 600 |

This table is for illustrative purposes only and does not represent actual experimental data.

Role of Cyclohexane Ring Conformation in SAR

The trans-isomer, with both the amino and carboxamide groups in equatorial positions, is generally expected to be thermodynamically more stable than the cis-isomer, where one of the groups would be forced into an axial position, leading to unfavorable 1,3-diaxial interactions. This conformational preference has significant implications for SAR, as the spatial distance and orientation between the key functional groups are fixed in a specific manner.

The rigidity of the cyclohexane scaffold, combined with the defined stereochemistry of its substituents, provides a valuable platform for designing molecules with a high degree of pre-organization for binding to a target. By controlling the conformation of the cyclohexane ring, it is possible to fine-tune the presentation of the pharmacophoric elements to optimize molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sciencepublishinggroup.comnih.govresearchgate.netmdpi.comresearchgate.net For 4-aminocyclohexane-1-carboxamide derivatives, a QSAR model could be a powerful tool for predicting the activity of untested analogues, thereby guiding the synthesis of new compounds with improved properties.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., molecular connectivity indices).

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to identify a subset of descriptors that best correlate with the biological activity. This results in a mathematical equation that can be used to predict the activity of new compounds.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, such as cross-validation and external validation with a separate test set of compounds.

A hypothetical QSAR model for a series of this compound derivatives might take the following form:

pIC50 = c0 + c1 * logP + c2 * HD_count + c3 * TPSA

Where:

pIC50 is the negative logarithm of the IC50 value.

logP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

HD_count is the number of hydrogen bond donors.

TPSA is the topological polar surface area.

c0, c1, c2, and c3 are coefficients determined by the regression analysis.

Below is a hypothetical table of descriptors that could be used in a QSAR study.

| Compound | logP | HD_count | TPSA (Ų) | Predicted pIC50 |

| 1 | 1.2 | 3 | 68.5 | 6.3 |

| 2 | 1.5 | 2 | 68.5 | 6.6 |

| 3 | 1.8 | 2 | 68.5 | 6.4 |

| 4 | 1.4 | 2 | 72.8 | 6.5 |

| 5 | 2.5 | 2 | 72.8 | 6.1 |

This table is for illustrative purposes only and does not represent actual experimental data or a validated QSAR model.

By providing insights into the structural features that govern biological activity, QSAR models can significantly accelerate the drug discovery process for this compound derivatives, enabling the design of more effective therapeutic agents.

Analytical and Spectroscopic Characterization in 4 Aminocyclohexane 1 Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Aminocyclohexane-1-carboxamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of related compounds like trans-4-aminocyclohexanecarboxylic acid, the protons on the cyclohexane (B81311) ring typically appear as complex multiplets in the aliphatic region. chemicalbook.comchemicalbook.com The chemical shifts of the protons attached to the carbons bearing the amino and carboxamide groups are influenced by the electronegativity of these substituents. The protons of the NH₂ group of the primary amine and the CONH₂ of the amide group are also observable and their signals can disappear upon treatment with D₂O, confirming their identity. wikipedia.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. udel.edu For this compound, distinct signals are expected for the carbonyl carbon of the carboxamide group, the two carbons of the cyclohexane ring attached to the amino and carboxamide groups, and the remaining methylene (B1212753) carbons of the ring. The chemical shifts of these carbons are indicative of their local electronic environment. oregonstate.edu For instance, the carbonyl carbon will appear at a significantly downfield chemical shift.

¹⁹F NMR Spectroscopy: While not directly applicable to this compound itself, ¹⁹F NMR would be a crucial tool for the characterization of fluorinated analogs. The presence of fluorine atoms would introduce characteristic signals and couplings in the ¹⁹F NMR spectrum, providing valuable structural information.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity of the cyclohexane ring protons. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). beilstein-journals.org These techniques, often used in combination with molecular dynamics calculations, are instrumental in determining the three-dimensional structure of cyclic peptides containing analogs like trans-2-aminocyclohexane carboxylic acid. nih.gov

| Technique | Typical Application for this compound |

| ¹H NMR | Determination of proton chemical environments and coupling patterns. |

| ¹³C NMR | Identification of the number and type of carbon atoms. chemicalbook.com |

| ¹⁹F NMR | Characterization of fluorinated derivatives. |

| 2D-NMR (COSY, HSQC) | Unambiguous assignment of ¹H and ¹³C signals and establishment of connectivity. beilstein-journals.org |

Mass Spectrometry (MS, ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides information about the molecule's structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound. arxiv.org In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. For this compound (C₇H₁₄N₂O), the predicted m/z for the [M+H]⁺ ion is 143.1179. uni.lu The high mass accuracy of modern mass spectrometers allows for the confirmation of the molecular formula. Collision-induced dissociation (CID) of the parent ion can be used to generate fragment ions, which provide further structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar compounds without derivatization, GC-MS can be employed for the analysis of this compound, potentially after a derivatization step to increase its volatility. The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides a mass spectrum of the eluting compound.

Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, which can aid in its identification. uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 143.11789 | 131.0 |

| [M+Na]⁺ | 165.09983 | 135.4 |

| [M-H]⁻ | 141.10333 | 133.0 |

Data sourced from PubChem for C₇H₁₄N₂O uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H stretching: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. wikipedia.org The primary amide (CONH₂) will also exhibit N-H stretching in this region.

C=O stretching: A strong absorption band corresponding to the carbonyl group of the amide is expected around 1630-1690 cm⁻¹.

N-H bending: The N-H bending vibration of the primary amine and amide typically appears in the range of 1550-1650 cm⁻¹.

C-N stretching: The C-N stretching vibrations of the amine and amide will be present in the fingerprint region of the spectrum.

C-H stretching: Aliphatic C-H stretching vibrations from the cyclohexane ring will be observed just below 3000 cm⁻¹.

These characteristic peaks provide strong evidence for the presence of the amino and carboxamide functional groups within the molecule. nist.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Primary Amide (CONH₂) | N-H Stretch | ~3350 and ~3180 |

| Amide | C=O Stretch | 1630-1690 |

| Amine/Amide | N-H Bend | 1550-1650 |

| Cyclohexane | C-H Stretch | <3000 |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Peptidic Analogs

Circular Dichroism (CD) spectroscopy is a specialized technique that is particularly useful for studying the conformation of chiral molecules, such as peptidic analogs incorporating this compound or its derivatives. CD measures the differential absorption of left and right circularly polarized light.

Microanalysis and Elemental Composition Determination

Microanalysis, or elemental analysis, is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, oxygen, etc.). For this compound (C₇H₁₄N₂O), the theoretical elemental composition can be calculated and compared with the experimental values obtained from combustion analysis. A close agreement between the theoretical and experimental values provides strong evidence for the purity and elemental composition of the synthesized compound. This technique is often one of the first steps in characterizing a newly synthesized compound. chemscene.com

Theoretical Elemental Composition of C₇H₁₄N₂O:

Carbon (C): 59.12%

Hydrogen (H): 9.92%

Nitrogen (N): 19.70%

Oxygen (O): 11.25%

Future Research Trajectories for 4 Aminocyclohexane 1 Carboxamide

Development of Next-Generation Synthetic Methodologies

The advancement of synthetic chemistry is crucial for efficiently producing 4-aminocyclohexane-1-carboxamide and its analogs with high purity and stereochemical control. Future research will likely focus on developing more sustainable and efficient synthetic routes.

Photoredox Catalysis: A promising avenue is the use of visible-light photoredox catalysis for the formation of the amide bond. nih.gov This method offers a robust alternative to traditional condensation reactions, often proceeding under mild conditions and with high functional group tolerance. nih.govorganic-chemistry.org By leveraging photoredox catalysis, researchers can explore novel pathways for the synthesis of this compound derivatives, potentially leading to the discovery of new chemical entities with unique biological properties. acs.org The direct carbamoylation of (hetero)aryl bromides using a combination of nickel and photoredox catalysis is one such innovative approach that could be adapted for this purpose. recercat.cat

Biocatalysis: Another key area of development is the application of biocatalysis for the synthesis of chiral amines and amino acids. nih.govnih.govwiley.com Enzymes, with their inherent stereoselectivity, can be employed to produce enantiomerically pure this compound derivatives. This is particularly important as the stereochemistry of the cyclohexane (B81311) ring and its substituents can have a profound impact on biological activity. The use of whole-cell biocatalysts or isolated enzymes could provide a green and efficient method for generating a diverse library of chiral analogs. unimi.it

Exploration of Novel Derivative Classes for Expanded Biological Profiles

To broaden the therapeutic applications of this compound, future research will focus on the systematic exploration of novel derivative classes. High-throughput screening methods will be instrumental in this endeavor.

DNA-Encoded Libraries (DELs): The use of DNA-encoded libraries offers a powerful platform for the rapid discovery of new protein ligands. nih.govcbsd.orgdrugdiscoverychemistry.com By tagging each chemical compound with a unique DNA barcode, researchers can screen vast libraries of molecules against a target protein in a single experiment. cbsd.org This technology could be applied to a library of this compound derivatives to identify novel inhibitors for a wide range of biological targets. lookchem.comnovartis.com

Fragment-Based Drug Discovery (FBDD): Fragment-based drug discovery is another effective strategy for identifying new lead compounds. nih.govnih.govyoutube.com This approach involves screening small, low-molecular-weight fragments for weak binding to a target protein. mdpi.com The this compound scaffold can serve as a starting point for fragment elaboration, where promising fragments are grown or linked together to create more potent and selective inhibitors. youtube.com

Integration of Advanced Computational Design with Experimental Validation

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. Future research on this compound will heavily rely on in silico methods to guide the design of new derivatives.

Molecular Dynamics (MD) Simulations: Molecular dynamics simulations can provide detailed insights into the dynamic behavior of molecules at an atomic level. nih.govcncb.ac.cn These simulations can be used to study the binding of this compound derivatives to their biological targets, helping to elucidate the molecular basis of their activity. nih.govarxiv.org This information is invaluable for the rational design of more potent and selective compounds. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening: Pharmacophore modeling and virtual screening are powerful computational tools for identifying new hit compounds from large chemical databases. nih.govelsevierpure.commdpi.com A pharmacophore model can be generated based on the known active conformation of this compound or its derivatives. This model can then be used to search for other molecules with similar three-dimensional arrangements of chemical features, leading to the discovery of novel scaffolds with potential biological activity. mdpi.com

Optimization of the this compound Scaffold for Specific Molecular Targets

A key future direction will be the optimization of the this compound scaffold to target specific classes of proteins with high affinity and selectivity.

Kinase Inhibitors: Protein kinases are a major class of drug targets, and the this compound scaffold could be adapted to create potent and selective kinase inhibitors. nih.gov By employing structure-based design and computational modeling, researchers can modify the scaffold to fit into the ATP-binding site of specific kinases, leading to the development of targeted cancer therapies. nih.gov

Protease Inhibitors: Proteases are another important class of enzymes involved in various diseases. The this compound core can be functionalized to interact with the active site of specific proteases. In silico screening and molecular docking studies can aid in the design of derivatives with enhanced inhibitory activity against targets like HIV-1 protease. nih.govelsevierpure.com

G Protein-Coupled Receptors (GPCRs) Ligands: GPCRs represent a large family of cell surface receptors that are implicated in a wide range of physiological processes. The "functionalized congener" approach can be applied to design ligands for GPCRs, where the this compound scaffold serves as a core to which different functional groups are attached to modulate receptor binding and signaling. nih.gov

Hybridization with Emerging Advanced Material Systems

The unique chemical properties of this compound make it an attractive building block for the creation of advanced materials with novel functionalities.

Metal-Organic Frameworks (MOFs): The amino and carboxamide groups of this compound can act as ligands to coordinate with metal ions, forming metal-organic frameworks. frontiersin.orgnih.gov These porous materials have potential applications in gas storage, catalysis, and drug delivery. nih.govresearchgate.net By incorporating the this compound moiety, it may be possible to create MOFs with tailored pore sizes and chemical environments for specific applications.

Q & A

Basic: What are the standard synthetic routes for 4-aminocyclohexane-1-carboxamide derivatives, and how are reaction conditions optimized?

This compound derivatives are typically synthesized via condensation reactions. For example, derivatives like 1-(phenylamino)-N-(piperidin-1-ylmethyl)cyclohexane-1-carboxamide are prepared by reacting substituted amines with cyclohexane-1-carboxamide intermediates in ethanol under reflux, followed by purification via column chromatography . Key parameters include:

- Solvent choice : 96% ethanol ensures solubility and mild reaction conditions.

- Catalyst : Formaldehyde acts as a cross-linking agent to stabilize intermediates.

- Purification : Column chromatography (e.g., silica gel) is critical for isolating isomers and reducing byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.